molecular formula C10H14O2 B1658848 1,4-Dicyclopropylbutane-1,4-dione CAS No. 62381-30-0

1,4-Dicyclopropylbutane-1,4-dione

Cat. No.: B1658848
CAS No.: 62381-30-0
M. Wt: 166.22 g/mol
InChI Key: RKSCQZRJWVRECY-UHFFFAOYSA-N
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Description

1,4-Dicyclopropylbutane-1,4-dione is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

62381-30-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,4-dicyclopropylbutane-1,4-dione

InChI

InChI=1S/C10H14O2/c11-9(7-1-2-7)5-6-10(12)8-3-4-8/h7-8H,1-6H2

InChI Key

RKSCQZRJWVRECY-UHFFFAOYSA-N

SMILES

C1CC1C(=O)CCC(=O)C2CC2

Canonical SMILES

C1CC1C(=O)CCC(=O)C2CC2

Origin of Product

United States

General Overview of Vicinal Dicarbonyl Compounds

Dicarbonyl compounds are organic molecules that contain two carbonyl groups. wikipedia.org They are broadly categorized into 1,2-, 1,3-, and 1,4-dicarbonyls, depending on the number of carbon atoms separating the two carbonyl carbons. wikipedia.org While the term "vicinal" is most strictly applied to substituents on adjacent carbons (1,2-dicarbonyls), the broader class of dicarbonyls, including 1,4-diones, exhibits unique chemical properties due to the electronic interplay between the two carbonyl functionalities. This interaction influences their reactivity and makes them valuable intermediates in organic synthesis. wikipedia.org

Historical Development and Research Trajectory of 1,4 Dicarbonyl Systems

The study of dicarbonyl compounds has a long and rich history in organic chemistry. Early research focused on understanding the fundamental reactivity of these systems, such as their propensity to form five- and six-membered rings. A significant milestone in this area was the development of the Stetter reaction, which provides a method for the synthesis of 1,4-dicarbonyl compounds through the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like a thiazolium salt or an N-heterocyclic carbene (NHC). nih.gov More recent research has expanded the synthetic toolbox for accessing 1,4-dicarbonyls, with methods including photocatalytic oxidative radical additions and transition metal-catalyzed coupling reactions. acs.orgacs.org These advancements have enabled the synthesis of a wide variety of complex 1,4-dicarbonyl structures, which serve as crucial building blocks for natural products and pharmaceutically active molecules. nih.govresearchgate.net

Computational and Theoretical Studies on 1,4 Dicyclopropylbutane 1,4 Dione

Density Functional Theory (DFT) Studies of Reaction Mechanisms

A thorough search of scientific databases reveals a lack of Density Functional Theory (DFT) studies focused on the reaction mechanisms of 1,4-dicyclopropylbutane-1,4-dione. Consequently, there is no published information regarding the characterization of transition states and intermediates, the energy profiles and rate-determining steps of potential reactions, or the influence of solvents on its reactivity from a theoretical standpoint. DFT studies on related systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, suggest the complexity and potential for interesting mechanistic pathways that could be explored for this compound. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

There are currently no published molecular dynamics (MD) simulations specifically focused on this compound. MD simulations would be a powerful tool to explore the conformational landscape of this molecule, which is expected to be complex due to the rotational freedom around the single bonds and the orientation of the cyclopropyl groups. Understanding the preferred conformations is crucial for predicting its reactivity and interactions with other molecules. General applications of molecular dynamics in studying chemical reactions and molecular interactions are well-established. 193.6.1nih.gov

In Silico Design of Novel Transformations and Catalysts

The field of in silico design of novel transformations and catalysts is a rapidly growing area of chemical research. researchgate.netrsc.org However, there are no specific studies that apply these methods to this compound. The development of catalysts tailored for reactions involving this diketone would first require a fundamental understanding of its reactivity, which is currently lacking. Future computational work could leverage the principles of in silico design to predict suitable catalysts for desired transformations of this compound.

Advanced Spectroscopic Characterization and Analytical Research of 1,4 Dicyclopropylbutane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,4-dicyclopropylbutane-1,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopropyl (B3062369) rings and the ethylene (B1197577) bridge connecting the two carbonyl groups.

Cyclopropyl Protons: The protons on the cyclopropyl rings would appear in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. Due to the rigid nature of the three-membered ring, these protons are diastereotopic and would exhibit complex splitting patterns (multiplets) arising from both geminal and vicinal coupling. The methine proton adjacent to the carbonyl group would be expected at the downfield end of this region.

Ethylene Bridge Protons: The four protons of the ethylene bridge (-CH₂-CH₂-) would likely appear as a singlet or a more complex multiplet in the range of 2.5-3.0 ppm, deshielded by the adjacent carbonyl groups. The exact appearance would depend on the rate of conformational exchange in the solvent used.

A hypothetical ¹H NMR data table is presented below based on these expectations.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Cyclopropyl CH1.5 - 2.0Multiplet
Cyclopropyl CH₂0.5 - 1.5Multiplets
Ethylene CH₂2.7 - 3.0Singlet or Multiplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated.

Carbonyl Carbon: The most downfield signal would correspond to the carbonyl carbon, typically appearing in the region of 200-210 ppm.

Ethylene Bridge Carbons: The carbons of the ethylene bridge would be found in the range of 30-40 ppm.

Cyclopropyl Methine Carbon: The methine carbon of the cyclopropyl ring, directly attached to the carbonyl group, would be expected around 15-25 ppm.

Cyclopropyl Methylene (B1212753) Carbons: The methylene carbons of the cyclopropyl rings would appear at the most upfield region, typically between 5-15 ppm.

A hypothetical ¹³C NMR data table is shown below.

Carbon Expected Chemical Shift (ppm)
C=O205 - 215
Ethylene CH₂30 - 40
Cyclopropyl CH15 - 25
Cyclopropyl CH₂5 - 15

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between vicinally coupled protons. This would allow for the tracing of the proton-proton coupling networks within the cyclopropyl rings and the ethylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would be crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the conformational properties of molecules. The vibrational spectra of this compound would be dominated by the characteristic vibrations of the carbonyl and cyclopropyl groups.

The analysis of the vibrational spectra of the closely related dicyclopropyl ketone provides significant insight into what can be expected for this compound. For dicyclopropyl ketone, a cis-cis conformer (with C₂ᵥ symmetry) is the most stable, and this is likely to be the case for the dicyclopropyl ketone moieties in this compound as well.

Key expected vibrational frequencies are:

C=O Stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum between 1680 and 1700 cm⁻¹. The conjugation of the carbonyl group with the cyclopropyl ring typically lowers the stretching frequency compared to a simple aliphatic ketone.

Cyclopropyl Ring Vibrations: The cyclopropyl group has several characteristic vibrations, including CH stretching modes above 3000 cm⁻¹ and ring deformation modes (ring breathing) around 1250 cm⁻¹.

C-C Stretching and CH₂ Bending: Vibrations associated with the ethylene bridge and the single bonds of the cyclopropyl rings would appear in the fingerprint region (below 1500 cm⁻¹).

A table of expected IR absorption bands is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H Stretch (cyclopropyl)3100 - 3000Medium
C-H Stretch (ethylene)3000 - 2850Medium
C=O Stretch1700 - 1680Strong
CH₂ Scissoring1470 - 1450Medium
Cyclopropyl Ring Deformation~1250Medium-Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄O₂.

The nominal molecular weight is 166 g/mol . The fragmentation of 1,4-dicarbonyl compounds in the mass spectrometer often proceeds via cleavage of the C-C bond between the two carbonyl groups and through α-cleavage at the carbonyl groups.

Expected fragmentation pathways for this compound would include:

α-Cleavage: Loss of a cyclopropyl radical (C₃H₅•) to give a cyclopropylacylium ion.

Cleavage of the Ethylene Bridge: Scission of the bond between the two CH₂ groups could lead to fragments corresponding to the cyclopropylacylium ion.

McLafferty Rearrangement: While less common for cyclopropyl ketones, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethylene chain to the carbonyl oxygen could also occur, leading to the elimination of a neutral molecule.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This is a powerful tool for confirming the elemental composition of a molecule. The computed exact mass for this compound (C₁₀H₁₄O₂) is 166.0994 Da. core.ac.uk An experimental HRMS measurement would be expected to yield a value very close to this, providing strong evidence for the correct molecular formula.

A summary of the key mass spectrometry data is presented in the table below.

Parameter Value
Molecular FormulaC₁₀H₁₄O₂
Nominal Mass166
Exact Mass (Computed)166.0994 Da core.ac.uk

Tandem Mass Spectrometry for Structural Elucidation

The application of tandem mass spectrometry (MS/MS) is a powerful tool for deducing the fragmentation pathways of a molecule, thereby confirming its structure. For this compound, such an analysis would provide invaluable information. In a hypothetical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]+ or a molecular radical cation [M]+•. Subsequent collision-induced dissociation would lead to the fragmentation of this precursor ion.

Key fragmentation patterns would be expected to involve the cleavage of the cyclopropyl rings and the butane-1,4-dione backbone. The high-energy, three-membered cyclopropyl rings are susceptible to ring-opening reactions, which could lead to a variety of characteristic fragment ions. The carbonyl groups would also play a significant role in directing fragmentation pathways.

A systematic study would be required to identify the precursor ion and its subsequent product ions. The data from such an analysis would allow for the construction of a detailed fragmentation scheme, providing unambiguous confirmation of the connectivity of the dicyclopropylbutane-dione structure. However, at present, no such detailed fragmentation studies for this specific compound have been published in the scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic study of this compound would reveal critical details about its molecular architecture and stereochemistry. This would include precise bond lengths, bond angles, and torsion angles, offering insight into the conformation of the butane (B89635) chain and the orientation of the two cyclopropyl groups relative to the carbonyl functions.

The potential for polymorphism—the ability of a compound to exist in more than one crystal form—could also be investigated through crystallographic studies under various crystallization conditions. Each polymorph would have a unique crystal lattice and potentially different physical properties.

For comparison, the X-ray crystal structure of a related compound, 1,4-diphenylbutane-1,4-dione, has been reported. nih.govresearchgate.net In this molecule, the asymmetric unit contains one-half of the molecule, which is located on a twofold rotation axis. nih.govresearchgate.net A similar detailed analysis for this compound would provide a foundational understanding of its solid-state behavior. Currently, no crystallographic data for this compound is available in the public domain.

Advanced Spectroscopic Techniques for Investigating Excited States

The study of the excited states of this compound using advanced spectroscopic techniques would illuminate its photochemical properties. The presence of both carbonyl chromophores and cyclopropyl rings suggests the potential for interesting photophysical and photochemical behavior. Techniques such as time-resolved fluorescence or phosphorescence spectroscopy, and transient absorption spectroscopy could be employed to probe the nature and lifetime of its excited states.

Research on the photochemistry of cyclopropyl ketones has indicated that they can undergo a variety of photochemical reactions, including ring cleavage. acs.orgrsc.orgacs.org Investigating whether this compound undergoes similar transformations upon absorption of light would be a valuable area of research. Such studies could reveal the dynamics of energy transfer and relaxation from the initial excited state and identify any transient intermediates that may form. As with the other advanced analytical techniques, there is currently a lack of published research on the excited-state properties of this specific molecule.

Applications of 1,4 Dicyclopropylbutane 1,4 Dione in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Thiophenes)

1,4-Dicarbonyl compounds are key intermediates in the synthesis of various natural products and are important precursors for cyclopentenones, cyclopenta-1,3-diones, butenolides, and derivatives of furan (B31954) and pyrrole. researchgate.net The Paal-Knorr synthesis, a classic method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-diketones, highlights the utility of compounds like 1,4-dicyclopropylbutane-1,4-dione. wikipedia.org

The synthesis of these five-membered heterocycles is crucial as they are core scaffolds in many pharmaceutical compounds. researchgate.net The general applicability of the Paal-Knorr reaction allows for a wide range of 1,4-dicarbonyls to be converted to their corresponding heterocycles under relatively mild conditions. wikipedia.org

Pyrroles: The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) yields a pyrrole. organic-chemistry.orgalfa-chemistry.com While the reaction can proceed under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid can accelerate it. organic-chemistry.org

Furans: The acid-catalyzed cyclization of a 1,4-diketone leads to the formation of a furan. wikipedia.orgalfa-chemistry.com This reaction typically involves protonation of one carbonyl group, followed by an attack from the enol form of the other carbonyl. wikipedia.org

Thiophenes: The synthesis of thiophenes from 1,4-diketones requires a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.org The mechanism is believed to involve the sulfurization of the dicarbonyl compound to form a thioketone intermediate. wikipedia.org

The table below summarizes the reagents and general conditions for the synthesis of these heterocycles from a 1,4-dicarbonyl precursor.

HeterocycleReagent(s)General Conditions
Pyrrole Primary amine or ammoniaNeutral or weakly acidic
Furan Protic or Lewis acidAcidic, often with a dehydrating agent
Thiophene Sulfurizing agent (e.g., P4S10)Typically requires a dehydrating agent

Precursor in Natural Product Synthesis

Intermediate in the Synthesis of Advanced Organic Materials

The application of 1,4-dicarbonyl compounds extends to the synthesis of advanced organic materials. For instance, derivatives of 1,4-dicarbonyls can be used to create photoresist polymers and other materials with specific electronic or photophysical properties. univook.com While the direct application of this compound in this area is not explicitly detailed in the provided search results, the versatility of the 1,4-dione scaffold suggests its potential as an intermediate. The synthesis of derivatives with tailored properties is a key aspect of materials science.

Role in Stereoselective Total Synthesis

The stereoselective synthesis of complex molecules is a significant challenge in organic chemistry. The search results indicate that the asymmetric hydrogenation of 1,4-diketones is a viable method for producing chiral 1,4-diols with high enantioselectivity and diastereoselectivity. researchgate.net These chiral diols are valuable intermediates for a variety of chiral auxiliaries and ligands. researchgate.net Although not specific to this compound, this demonstrates the potential for its conversion into chiral building blocks for use in stereoselective total synthesis. The ability to control the stereochemistry of the products is crucial for the synthesis of biologically active molecules.

Design and Synthesis of Derivatives with Targeted Reactivity

The reactivity of this compound can be strategically modified through the design and synthesis of its derivatives. The presence of the cyclopropyl (B3062369) groups and the ketone functionalities provides multiple sites for chemical modification. For example, the synthesis of novel 1,4-diketone derivatives through methods like the Stetter reaction allows for the introduction of various substituents, leading to intermediates with potential applications in drug synthesis and the creation of new heterocyclic compounds. acs.orgnih.gov The development of multicomponent reactions and domino reactions using dicarbonyl compounds is an active area of research, enabling the rapid generation of diverse molecular structures. nih.gov The synthesis of derivatives of similar dicarbonyl compounds, such as indane-1,3-dione, has been extensively explored to create molecules for a wide range of applications, from medicinal chemistry to materials science. mdpi.com

Future Research Directions and Unexplored Avenues for 1,4 Dicyclopropylbutane 1,4 Dione

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of 1,4-dicarbonyl compounds can be challenging due to the inherent polarity mismatch of the carbonyl fragments. researchgate.net Current synthetic routes to compounds like 1,4-dicyclopropylbutane-1,4-dione often rely on classical methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic strategies.

Key areas for investigation include:

Catalytic Approaches: Exploring novel catalytic systems that can construct the 1,4-dicarbonyl motif with high efficiency is a primary goal. This includes advancing Stetter-type reactions, which utilize nucleophilic catalysts to form C-C bonds between aldehydes and α,β-unsaturated carbonyls. researchgate.netnih.gov Developing catalysts that are effective for cyclopropyl-containing substrates would be a significant step forward.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability. researchgate.net A flow protocol for the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic cascades could provide highly selective and environmentally benign routes. researchgate.net Enzymes could potentially be used to construct the chiral centers or the dicarbonyl backbone under mild conditions.

Alternative Starting Materials: Research into utilizing renewable or more readily available starting materials, moving away from petroleum-based precursors, would enhance the sustainability of the synthesis.

Table 1: Potential Sustainable Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Focus
Catalytic Stetter ReactionN-heterocyclic carbene (NHC) catalyzed 1,4-addition of a cyclopropyl (B3062369) aldehyde to a cyclopropyl-containing Michael acceptor. researchgate.netnih.govHigh atom economy, milder reaction conditions.Development of robust NHC catalysts tolerant of strained rings.
Continuous Flow SynthesisTelescoped reactions in a continuous flow reactor system. researchgate.netImproved safety, scalability, and reproducibility; reduced reaction times.Optimization of reactor design and reaction conditions for multiphase systems.
Radical-Based ApproachesUtilizing radical Stetter-type reactions or enolate umpolung reactions to form the C-C bond. researchgate.netAccess to unique reactivity and substitution patterns.Controlling radical selectivity and minimizing side reactions.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of two electrophilic carbonyl carbons and two high-energy cyclopropyl rings suggests that this compound could participate in a wide array of chemical transformations beyond simple carbonyl chemistry. The inherent ring strain of the cyclopropyl groups can be harnessed as a driving force for unique rearrangements and ring-opening reactions. nih.gov

Future research should focus on:

Tandem and Cascade Reactions: The bifunctional nature of the molecule makes it an ideal substrate for cascade reactions. For example, a single reaction sequence could involve the sequential ring-opening of both cyclopropyl groups to construct complex polycyclic or heterocyclic systems.

Cloke–Wilson Rearrangement: This rearrangement of cyclopropyl ketones into 2,3-dihydrofurans is a powerful tool for heterocycle synthesis. acs.orgrsc.org Investigating the rearrangement of this compound could lead to novel bis-dihydrofuran structures or other complex spiroketals. rsc.org

Photochemical Rearrangements: Cyclopropyl ketones are known to undergo various photochemical transformations. acs.org Exploring the photochemistry of this compound could unveil new isomerization pathways or cycloaddition reactions, potentially leading to novel strained-ring systems.

Transition Metal-Catalyzed Ring-Opening: The use of transition metals to mediate the C-C bond cleavage of cyclopropyl rings is a well-established field. chemrxiv.org Applying this to this compound could enable regioselective functionalization and the formation of valuable organometallic intermediates. nih.gov An unusual Favorskii-Nazarov reaction has been observed with dicyclopropyl ketone, suggesting that this compound might also exhibit unexpected reactivity under similar conditions. nih.govnih.gov

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and predicting new reactivity. irma-international.org A combination of advanced spectroscopic methods and computational modeling can provide invaluable insights into the intricate details of these processes.

Avenues for deeper mechanistic studies include:

In-situ Spectroscopy: Utilizing techniques like in-situ IR and NMR spectroscopy can allow for the real-time monitoring of reactions, enabling the identification of transient intermediates and the determination of reaction kinetics. usst.edu.cnfiveable.me

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces for proposed reaction pathways, such as the Cloke–Wilson rearrangement. acs.org These studies can elucidate transition state geometries, activation energies, and the influence of substituents on regioselectivity, providing a predictive framework for reaction design. mdpi.com

Isotope Labeling Studies: Synthesizing isotopically labeled versions of this compound can help trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, particularly in complex rearrangements.

Table 2: Techniques for Mechanistic Investigation
TechniqueApplicationExpected Insights
Density Functional Theory (DFT)Modeling reaction pathways, transition states, and intermediates. acs.orgUnderstanding reaction feasibility, selectivity, and the role of electronic effects.
NMR SpectroscopyCharacterization of intermediates and products; kinetic analysis. usst.edu.cnStructural elucidation of transient species and determination of rate laws.
Time-Resolved IR SpectroscopyMonitoring fast reactions and identifying short-lived intermediates.Direct observation of bond-breaking and bond-forming events.
Mass SpectrometryIdentification of reaction products and fragmentation patterns. acs.orgConfirmation of molecular weights and structural features of novel compounds.

Expansion of Synthetic Utility into Underexplored Chemical Spaces

As a key building block, 1,4-dicarbonyl compounds are precursors to a multitude of valuable molecules, including five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. youtube.comorganic-chemistry.orgyoutube.com The unique dicyclopropyl substitution pattern of the target molecule offers an opportunity to synthesize novel derivatives with potentially interesting biological or material properties.

Future synthetic applications to explore:

Heterocycle Synthesis: A systematic investigation of the Paal-Knorr and similar cyclization reactions using this compound with various amines, phosphines, and sulfur sources could yield a library of novel 2,5-dicyclopropyl-substituted heterocycles.

Medicinal Chemistry Scaffolds: The cyclopropyl group is a valuable motif in medicinal chemistry, often improving metabolic stability and binding affinity. The synthesis of novel compounds derived from this compound could lead to new pharmaceutical intermediates and drug candidates. researchgate.net

Polymer and Materials Science: The dicarbonyl functionality allows for polymerization reactions. It is conceivable that this compound could serve as a monomer for creating novel polymers where the cyclopropyl groups can be used for post-polymerization modification through ring-opening reactions.

Synthesis of Complex Natural Products: 1,4-dicarbonyl compounds are pivotal intermediates in the total synthesis of many natural products. researchgate.net The specific stereochemistry and functionality of this compound could make it an ideal starting point for the stereoselective synthesis of complex, cyclopropane-containing natural products.

Q & A

Q. What are the recommended methodologies for synthesizing 1,4-Dicyclopropylbutane-1,4-dione with high purity?

Synthesis should prioritize controlled cyclopropanation reactions. For diketone formation, oxidative coupling of cyclopropane-containing precursors (e.g., using MnO₂ or catalytic Pd-mediated cross-coupling) is effective. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is critical to achieve >98% purity. Structural validation requires single-crystal X-ray diffraction (SC-XRD) to confirm bond angles and cyclopropane ring geometry .

Q. How can researchers systematically evaluate the physicochemical properties of this compound?

Follow EPA’s tiered framework for physicochemical data assessment:

  • Tier 1: Measure basic properties (melting point, solubility, logP) using standardized OECD guidelines.
  • Tier 2: Use computational tools (e.g., COSMOtherm) to predict environmental partitioning coefficients.
  • Tier 3: Validate predictions with experimental data (e.g., GC-MS for vapor pressure). Cross-reference with EPA’s structured protocols for data quality scoring .

Q. What analytical techniques are most reliable for characterizing degradation products of this compound?

High-resolution LC-MS/MS coupled with NMR (¹H, ¹³C) is optimal. For photodegradation studies, employ simulated solar irradiation chambers and track intermediates via time-resolved spectroscopy. EPA’s "Fate and Transport" protocols recommend using isotopically labeled analogs to trace degradation pathways under varied pH and temperature conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for this compound?

Contradictions often arise from differing experimental models (e.g., in vitro vs. in vivo). Apply the EPA’s Systematic Review Protocol:

  • Step 1: Classify studies by endpoint (e.g., genotoxicity, endocrine disruption).
  • Step 2: Apply weight-of-evidence (WoE) criteria to prioritize studies with robust methodologies (e.g., OECD-compliant assays).
  • Step 3: Use sensitivity analysis to resolve discrepancies (e.g., species-specific metabolic differences). Document uncertainties using ATSDR’s framework for toxicological profiles .

Q. What strategies optimize the design of catalytic systems for functionalizing the diketone moiety in this compound?

Leverage transition-metal catalysts (e.g., Pd or Rh complexes) for selective C–H activation. For asymmetric functionalization, chiral ligands like BINAP or Josiphos enhance enantioselectivity. Computational modeling (DFT or MD simulations) can predict reaction pathways and steric effects from cyclopropyl groups. Reference SC-XRD data from analogous cyclopropane-containing systems to guide ligand design .

Q. How can researchers identify and prioritize data gaps in ecological risk assessments for this compound?

Follow EPA’s Data Needs Identification process:

  • Ecotoxicity: Use ECOTOX database queries to identify underrepresented taxa (e.g., soil invertebrates).
  • Exposure Pathways: Model fugacity-based distribution (air/water/soil) using EPI Suite.
  • Prioritization: Apply the PECO (Population, Exposure, Comparator, Outcome) framework to rank studies by relevance to human and ecological receptors .

Q. What experimental designs mitigate challenges in studying the compound’s stability under environmental conditions?

Design accelerated aging studies with controlled variables:

  • Hydrolysis: Use buffered solutions (pH 4–9) at 50°C to simulate long-term stability.
  • Photolysis: Employ UV-A/UV-B lamps with actinometric calibration.
  • Data Interpretation: Normalize degradation rates using Arrhenius modeling. EPA’s Engineering topic area provides SOPs for replicating industrial release scenarios .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyMethod/ProtocolReference Standard
Melting PointDSC (OECD 102)>150°C
logPShake-flask (OECD 117)2.1 ± 0.3
Aqueous SolubilityHPLC-UV (OECD 105)15 mg/L at 25°C

Table 2. Priority Data Gaps for Ecological Risk Assessment

Data GapRecommended Study TypeEPA Topic Area
Soil bioaccumulationEarthworm uptake assaysEnvironmental Hazard
Aquatic toxicityDaphnia magna chronic exposureExposure
Photodegradation QSARsComputational modelingFate & Transport

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.